molecular formula C17H20N2O6 B6348315 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-03-0

4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348315
CAS No.: 1326810-03-0
M. Wt: 348.3 g/mol
InChI Key: DRHVDORVNHIZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of a nitrobenzoyl group and a carboxylic acid functional group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of a nitrobenzoyl chloride with the spirocyclic core in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically uses reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4-(4-Methyl-3-aminobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: Corresponding carboxylic acids and alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The nitrobenzoyl group is particularly interesting for its ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways involved in diseases like cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure imparts desirable properties to polymers and other materials.

Mechanism of Action

The mechanism by which 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar in structure but with a propyl group instead of a hydrogen atom.

    4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-methyl ester: Similar but with a methyl ester group instead of a carboxylic acid.

Uniqueness

The unique spirocyclic structure of 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid sets it apart from other compounds. This structure imparts specific chemical and physical properties that make it valuable in various applications, from material science to medicinal chemistry.

By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and industry.

Properties

IUPAC Name

4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11-5-6-12(9-13(11)19(23)24)15(20)18-14(16(21)22)10-25-17(18)7-3-2-4-8-17/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHVDORVNHIZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.